Norpandamarilactonine B
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.2 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-8(12-9(6)11)7-3-2-4-10-7/h5,7-8,10H,2-4H2,1H3/t7-,8-/m0/s1 |
InChI Key |
LJJVKZSKPLBBSU-YUMQZZPRSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2 |
Synonyms |
nor-pandamarilactonine B norpandamarilactonine B |
Origin of Product |
United States |
Isolation, Extraction, and Natural Occurrence of Norpandamarilactonine B
Chromatographic Techniques for Isolation and Enrichment
Analytical Chromatography for Purity Assessment
Following isolation, assessing the purity of a chemical compound like Norpandamarilactonine B is a critical step. Analytical chromatography is the cornerstone for determining the purity of pharmaceutical substances and isolated natural products. chromatographyonline.comamericanpharmaceuticalreview.com The primary goal is to confirm the identity of the compound and quantify any impurities, including diastereomers such as Norpandamarilactonine A. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity assessment of non-volatile compounds like this compound. americanpharmaceuticalreview.comnih.gov Given the chiral nature of this alkaloid, specialized chiral HPLC methods are particularly suitable. chromatographyonline.com These methods use a chiral stationary phase (CSP) within the HPLC column, which allows for the differential interaction and separation of enantiomers and diastereomers. chromatographyonline.com The separation can be performed in various modes, including normal-phase, reverse-phase, or supercritical fluid chromatography. chromatographyonline.com
The assessment of peak purity within an HPLC chromatogram is crucial. A photodiode array (PDA) detector is commonly used for this purpose. sepscience.com It acquires UV-visible spectra across the entire chromatographic peak. Software then compares the spectra from the upslope, apex, and downslope of the peak. If the peak represents a single, pure compound, the spectra should be identical. sepscience.com Any significant spectral differences suggest the presence of a co-eluting impurity. sepscience.com For a more definitive and sensitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. sepscience.com This powerful technique can detect co-eluting impurities based on differences in their mass-to-charge ratio, even if they are spectrally similar or present at very low levels. sepscience.com The specific rotation value, measured using a polarimeter, also serves as an indicator of purity, as racemization or the presence of other stereoisomers would alter this value. researchgate.net
Structural Elucidation and Stereochemical Characterization of Norpandamarilactonine B
Advanced Spectroscopic Methodologies for Structural Determination
The determination of Norpandamarilactonine B's structure was accomplished through a combination of sophisticated spectroscopic techniques, each providing unique pieces of the molecular puzzle. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was fundamental in establishing the connectivity and spatial arrangement of atoms within this compound. acs.orgnih.gov
The ¹H NMR spectrum of this compound revealed characteristic signals that suggested the presence of a pyrrolidinyl-α,β-unsaturated γ-lactone moiety. acs.org Key proton signals included a methine proton on the pyrrolidine (B122466) ring and protons associated with the γ-lactone ring. acs.org
The ¹³C NMR spectrum complemented the ¹H NMR data, showing distinct signals for the carbonyl carbon (C-2), the sp² carbons of the unsaturated lactone (C-3 and C-4), and the sp³ carbons of both the lactone and pyrrolidine rings. acs.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
|---|---|---|
| 2 | 174.3 | |
| 3 | 130.7 | |
| 4 | 147.7 | 7.13, ddd (J = 0.8, 1.6, 1.6) |
| 5 | 83.8 | 4.73, ddd (J = 1.6, 1.9, 6.6) |
| 6 | 10.7 | 1.93 (3H) |
| 2' | 3.18, ddd (J = 6.6, 6.6, 7.4) | |
| 3' | ||
| 4' | ||
| 5' |
Data sourced from Takayama et al. (2001). acs.org
2D NMR experiments were crucial for assembling the complete molecular structure. scispace.comresearchgate.netslideshare.net
COSY (Correlation Spectroscopy) experiments established the proton-proton coupling networks within the pyrrolidine and lactone rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton with its directly attached carbon atom, confirming the assignments made from 1D NMR. sdsu.edugithub.io
HMBC (Heteronuclear Multiple Bond Correlation) was particularly insightful, revealing long-range correlations between protons and carbons. sdsu.eduwisc.edu A key HMBC correlation was observed between the methine proton on the pyrrolidine ring (H-2') and the sp² carbon in the γ-lactone ring (C-4). acs.org Additionally, the methine proton at C-5 of the lactone ring showed connectivity to carbons C-2' and C-3' of the pyrrolidine ring, unequivocally linking the two ring systems. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. researchgate.netprinceton.edu
PFG J-HMBC 2D Spectroscopy is another advanced technique that can provide long-range heteronuclear correlation information, further aiding in complex structural elucidation. researchgate.net
Mass Spectrometry (MS)
High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) established the molecular formula of this compound as C₉H₁₃NO₂. acs.org The mass spectrum of this compound was nearly identical to its diastereomer, Norpandamarilactonine A, further supporting their stereoisomeric relationship. acs.orgnih.gov
Infrared (IR) Spectroscopy
The Infrared (IR) spectrum of this compound provided evidence for the presence of specific functional groups. acs.orgnih.gov Characteristic absorption bands would indicate the presence of the γ-lactone's carbonyl group (C=O) and the N-H bond of the secondary amine in the pyrrolidine ring. libretexts.orgwikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
The Ultraviolet-Visible (UV-Vis) spectrum of this compound was almost identical to that of Norpandamarilactonine A, which is consistent with them being diastereomers. acs.org The UV spectrum would show absorption maxima characteristic of the α,β-unsaturated γ-lactone chromophore present in the molecule. technologynetworks.commsu.edu
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.comnih.gov This method relies on the differential absorption of left and right circularly polarized light by a molecule, which provides information about its three-dimensional structure. nih.gov The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
In the study of Pandanus alkaloids, CD spectroscopy has been a key tool. For instance, the absolute stereochemistry of related alkaloids like pandanusines A and B was determined through a combination of J-based configuration analysis and CD spectroscopy. researchgate.net For other related compounds, pandalizines C–E, CD and vibrational circular dichroism (VCD) experiments were crucial in assigning the stereochemistry. researchgate.netresearchgate.net
While specific CD spectral data for this compound is not extensively detailed in isolation, a comparative modeling approach for determining the diastereomers of pyrrolidinyl α,β-unsaturated γ-lactone alkaloids, the class to which this compound belongs, has been established. researchgate.net The absolute configuration of these types of molecules is typically assigned by comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers. nih.govresearchgate.net A close match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. nih.gov However, for the pandamarilactonine family, including this compound, total synthesis proved to be the ultimate arbiter for confirming the stereochemistry. researchgate.netresearchgate.net
X-ray Crystallography for Crystalline Forms
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline state. dntb.gov.ua The technique involves directing a beam of X-rays onto a single, high-quality crystal. The crystal diffracts the X-rays into a specific pattern of reflections. By analyzing the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of electron density within the crystal, thereby revealing the precise positions of atoms and the bonds between them.
As of the current literature, a specific X-ray crystal structure for this compound has not been reported. Obtaining a crystal suitable for X-ray diffraction can be a significant challenge, particularly for natural products which may be difficult to purify and crystallize in sufficient quality and size. While the X-ray structure of the related alkaloid (+)-Pandamarine has been determined, providing valuable structural insights into the broader family, a similar analysis for this compound is not available. dntb.gov.ua Therefore, its solid-state conformation has not been definitively characterized by this method.
Confirmation and Revision of Stereochemistry through Total Synthesis
Initial structural elucidation of this compound was based on spectroscopic analysis. researchgate.netiiim.res.in However, the definitive confirmation and, significantly, the revision of its stereochemistry were achieved through total synthesis. researchgate.netiiim.res.inresearchgate.netscispace.com
Given that Norpandamarilactonine A and B are the direct chemical precursors to pandamarilactonine-A and -B, this revision of relative stereochemistry also applied to them. researchgate.net The total synthesis of Norpandamarilactonine A and B was successfully achieved, starting from precursors like (S)-prolinol or L-serine, which ultimately clarified the correct spatial arrangement of the atoms in the molecule. iiim.res.inresearchgate.net This highlights a critical principle in natural product chemistry: while spectroscopy provides essential clues, total synthesis is often required for the unambiguous confirmation and, when necessary, correction of complex molecular structures. scispace.com
Investigations into Optical Purity and Isomerism
Investigations into the stereoisomers of the Pandanus alkaloids revealed important details about their natural occurrence. Optical purity, or enantiomeric excess, is a measure of the degree to which one enantiomer (a non-superimposable mirror image) is present in a sample compared to the other. masterorganicchemistry.comucalgary.ca A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive, meaning it does not rotate plane-polarized light. ucalgary.ca
A key study on the biomimetic total synthesis and optical purity of pandamarilactonine-A and -B, the direct derivatives of the norpandamarilactonines, yielded a significant finding. It was discovered that while pandamarilactonine-A was isolated as a mixture enriched in the (+)-enantiomer, its diastereomer, pandamarilactonine-B, occurred naturally as a racemate (a racemic mixture). researchgate.net
This finding has direct implications for this compound. Since pandamarilactonine-B is racemic, its precursor, this compound, is also understood to exist as a racemic mixture in its natural form. This explains observations during synthetic studies where the diastereomers corresponding to this compound showed very low optical rotation values, consistent with a racemic or near-racemic composition.
Interactive Data Table: Stereochemical and Purity Findings
| Compound | Method of Stereochemical Analysis | Key Finding | Natural Optical Purity |
|---|---|---|---|
| This compound | Total Synthesis, Comparison to derivatives | Relative stereochemistry revised from initial spectroscopic proposals. | Occurs as a racemic mixture. |
| Pandamarilactonine-A | Total Synthesis, CD Spectroscopy | Absolute configuration established. | Enriched with (+)-enantiomer. |
| Pandamarilactonine-B | Total Synthesis, Comparison | Diastereomer of Pandamarilactonine-A. | Occurs as a racemic mixture. |
| Pandanusines A & B | CD Spectroscopy, J-based analysis | Absolute stereochemistry of aminal carbon determined. | Not specified. |
Biosynthetic Pathway Investigations of Norpandamarilactonine B
Proposed Biogenetic Precursors within Pandanus Alkaloids (e.g., Pandanamine)
A central hypothesis in the biosynthesis of Pandanus alkaloids is the role of pandanamine (B1209056) as a key biogenetic precursor. researchgate.net Pandanamine is a symmetrical secondary amine that is believed to undergo intramolecular cyclization to form the various heterocyclic amine structures characteristic of this alkaloid class. researchgate.net Research suggests that pandanamine is an anticipated intermediate that gives rise to other complex alkaloids. researchgate.netsmolecule.com
The pyrrolidines pandamarilactonines A, B, C, and D are considered likely artificial cyclization products of pandanamine that can form under acidic conditions, such as during chromatographic separation. acs.orgnih.govacs.org This reactivity highlights the central role of pandanamine's structure as a scaffold for generating molecular diversity. A plausible biosynthetic route has been proposed for several Pandanus alkaloids, including N-acetylnorpandamarilactonines A and B, originating from precursors like pandanamine. nih.govacs.orgx-mol.combiocrick.com Structurally, pandanamine is regarded as a direct precursor to other related alkaloids, suggesting its foundational role in a broader biosynthetic network. acs.orgnih.govacs.org
Enzymatic Steps and Intermediates in Biosynthesis
While the specific enzymes responsible for the biosynthesis of Norpandamarilactonine B have not been isolated and characterized, a plausible biosynthetic pathway has been proposed. nih.govacs.org The formation of the diverse alkaloid skeletons found in Pandanus amaryllifolius, including the norpandamarilactonine framework, is thought to originate from common intermediates. nih.gov
The proposed pathway initiates with precursor molecules that lead to the formation of pandanamine. researchgate.net The key transformation is the proposed intramolecular cyclization of pandanamine, which would form the core pyrrolidine (B122466) ring system found in norpandamarilactonines. researchgate.netresearchgate.net This cyclization is a critical step that establishes the heterocyclic foundation of these alkaloids. Subsequent enzymatic modifications, such as hydroxylation, acetylation, and the formation of the α,β-unsaturated γ-lactone moiety, would then be required to yield the final structure of this compound. For instance, the related compounds N-acetylnorpandamarilactonine A and B have been isolated, suggesting that an N-acetylation step is part of the biosynthetic machinery in P. amaryllifolius. nih.govx-mol.com Some piperidine (B6355638) alkaloids from Pandanus are hypothesized to derive biogenetically from 4-hydroxy-4-methylglutamic acid, though the connection to pyrrolidine alkaloids like this compound is less direct. prota4u.org
Isotopic Labeling Studies to Elucidate Biosynthetic Routes
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and definitively map biosynthetic pathways. nih.govslideshare.net This methodology involves introducing molecules containing heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking their incorporation into downstream metabolites using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdoi.org By identifying which atoms in the final product are labeled, researchers can confirm precursor-product relationships and elucidate the sequence of enzymatic reactions. biorxiv.org
While isotopic labeling is a standard and crucial approach for validating proposed biosynthetic pathways in natural products, specific isotopic labeling studies dedicated to the biosynthesis of this compound have not been reported in the reviewed literature. Such studies would be essential for confirming the proposed role of pandanamine as a precursor and for uncovering the precise origins of the carbon and nitrogen atoms in the this compound skeleton. A related study in Pandanus amaryllifolius involved precursor feeding with L-proline, demonstrating the application of such methods in this plant genus. dntb.gov.ua Future research employing stable isotope-labeled precursors, such as labeled amino acids or acetyl-CoA, will be critical for providing direct evidence for the proposed biosynthetic route and for revealing the intricate details of its formation. nih.govnih.gov
Comparative Biosynthetic Analysis with Related Alkaloid Classes
The study of Pandanus alkaloids has significant chemosystematic implications, particularly due to the unexpected discovery of these compounds in the Stemonaceae family. nih.govacs.org The isolation of pandanamine and its isomers from Stichoneuron calcicola (Stemonaceae) provides a strong argument for a new interpretation of the biogenetic origin of Stemona alkaloids. acs.orgnih.gov
Pandanamine is now regarded as a plausible direct precursor for croomine, an alkaloid characteristic of the Stemonaceae and Croomia genera. acs.orgacs.orgresearchgate.net The co-occurrence of pandanamine, croomine, and other related alkaloids in Stemonaceae suggests a shared biosynthetic origin with Pandanus alkaloids. acs.orgnih.gov This finding biosynthetically links two distinct plant families and supports taxonomic revisions that place the order Pandanales closer to Dioscoreales. acs.orgnih.gov The biosynthesis of this compound, via the proposed pandanamine pathway, can therefore be compared to the biosynthesis of Stemona alkaloids. Both classes of compounds appear to diverge from a common, pandanamine-derived intermediate, which then undergoes different enzymatic cyclizations and modifications to produce the distinct structural skeletons of each family.
Table 2: Comparative Analysis of Proposed Precursors in Pandanaceae and Stemonaceae
| Plant Family | Key Proposed Precursor | Resulting Alkaloid Class | Representative Compound(s) | Reference |
|---|---|---|---|---|
| Pandanaceae | Pandanamine | Pandanus Alkaloids | This compound, Pandamarilactonine A | nih.govnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-acetylnorpandamarilactonine A |
| N-acetylthis compound |
| This compound |
| Pandalizine A |
| Pandalizine B |
| Pandamarilactone 2 |
| Pandamarilactone 3 |
| Pandamarilactonine A |
| Pandamarilactonine B |
| Pandamarilactonine C |
| Pandamarilactonine D |
| 5(E)-pandamarilactonine-32 |
| Pandalactonine |
| Pandanamine |
| Pandanmenyamine |
| Croomine |
| Stichoneurin |
| 4-hydroxy-4-methylglutamic acid |
| L-proline |
Chemical Synthesis Strategies for Norpandamarilactonine B and Analogs
Rationale for Total Synthesis in Natural Product Research
The total synthesis of natural products is a cornerstone of organic chemistry, serving multiple critical functions. pnas.org Fundamentally, it provides unambiguous confirmation of a proposed molecular structure. wikipedia.orgnih.gov The complex, three-dimensional arrangement of atoms in a natural product, often determined by spectroscopic methods, can be definitively verified by constructing the molecule from simpler, known precursors. nih.gov
Furthermore, total synthesis offers a reliable and often more sustainable supply of rare natural products. Many bioactive compounds are isolated from their natural sources in minuscule quantities, hindering extensive biological evaluation. nih.gov A successful synthetic route allows for the production of larger quantities of the target molecule, facilitating in-depth biological studies and potential therapeutic development. nih.gov
The challenges presented by complex natural products also drive the innovation of new synthetic reactions and strategies. pnas.org The need to form specific bonds or control stereochemistry with high precision often leads to the development of novel methodologies that have broad applications across organic chemistry. pnas.org Finally, total synthesis enables the creation of analogs and derivatives of the natural product. By systematically modifying the structure, chemists can probe structure-activity relationships, potentially leading to the development of compounds with improved potency, selectivity, or pharmacokinetic properties. pnas.orgnih.gov
Retrosynthetic Analysis of Norpandamarilactonine B
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a complex organic molecule. ias.ac.inairitilibrary.com It involves conceptually breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable chemical reactions. airitilibrary.comamazonaws.com
For this compound, a key disconnection is often made at the bond connecting the pyrrolidine (B122466) ring to the α,β-unsaturated γ-lactone moiety. This leads to two primary building blocks: a functionalized pyrrolidine derivative and a precursor to the butenolide ring. The stereochemistry of the pyrrolidine ring is a critical consideration in this analysis.
Another common retrosynthetic strategy involves envisioning the formation of the fused ring system through a ring-closing metathesis (RCM) reaction. This approach disconnects the cyclic structure to an acyclic diene or enyne precursor, which can be constructed from simpler chiral building blocks. The choice of catalyst and the design of the RCM precursor are crucial for the efficiency and stereochemical outcome of the ring closure.
Total Synthesis Approaches
Several research groups have reported total syntheses of this compound and its analogs, employing a variety of creative strategies and key reactions. These approaches often start from readily available chiral precursors to establish the desired stereochemistry.
A notable approach to the synthesis of this compound involves the diastereoselective construction of its N-Boc protected form. One reported synthesis commences from the chiral pool starting material L-serine. nih.gov This strategy allows for the establishment of the correct absolute stereochemistry at an early stage. The synthesis proceeds through a series of transformations to build a key tetraene intermediate, which then undergoes a double ring-closing metathesis to form the core bicyclic structure of N-Boc-Norpandamarilactonine B with high diastereoselectivity. nih.gov The use of the Boc (tert-butyloxycarbonyl) protecting group facilitates purification and handling of intermediates throughout the synthetic sequence.
Ring-closing metathesis (RCM) has emerged as a powerful and widely used tool in the synthesis of this compound and other cyclic natural products. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of carbon-carbon double bonds within a single molecule to construct cyclic structures. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, RCM has been effectively used to form the five-membered pyrrolidine ring and the unsaturated lactone ring. nih.gov
For instance, a double RCM of a tetraene derivative has been employed to construct two five-membered rings in a single step, demonstrating the efficiency of this methodology. researchgate.net The success of RCM is highly dependent on the choice of catalyst and the substrate's conformational preferences. drughunter.comnih.gov The reaction is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org
Other key reactions utilized in the synthesis of this compound include standard transformations such as esterification, amidation, oxidation, and reduction, which are essential for functional group manipulations and the step-wise construction of the molecular framework.
The use of chiral pool precursors is a common and effective strategy in the total synthesis of this compound, as it provides a straightforward way to introduce the desired stereochemistry.
L-Serine: This amino acid is a versatile starting material for the synthesis of this compound. nih.govnih.gov Its inherent chirality is leveraged to set the stereocenters in the target molecule. Syntheses starting from L-serine typically involve the transformation of its functional groups to build the necessary carbon skeleton for subsequent cyclization reactions. nih.gov
(S)-Prolinol: Derived from the amino acid proline, (S)-prolinol is another valuable chiral building block for the synthesis of this compound and its analogs. researchgate.netnih.gov Its pre-existing pyrrolidine ring provides a significant portion of the final molecular structure, simplifying the synthetic route. researchgate.net Syntheses from (S)-prolinol often involve the elaboration of the hydroxymethyl side chain to introduce the lactone moiety.
The following table summarizes the use of these chiral pool precursors in the synthesis of this compound:
| Chiral Pool Precursor | Key Synthetic Strategy | Reference(s) |
| L-Serine | Double ring-closing metathesis of a tetraene derivative. | nih.gov |
| (S)-Prolinol | Conversion to Norpandamarilactonine-A and -B. | researchgate.net |
Chemical Modifications and Derivatization Studies
While the primary focus has been on the total synthesis of the natural product itself, some studies have explored the chemical modification and derivatization of this compound and its synthetic intermediates. These studies are crucial for establishing structure-activity relationships and for developing analogs with potentially enhanced biological properties.
For example, the N-Boc protected intermediate, N-Boc-Norpandamarilactonine B, can be readily deprotected to yield the parent natural product. nih.gov This intermediate also serves as a versatile scaffold for the introduction of various substituents on the nitrogen atom, allowing for the synthesis of a library of N-acylated or N-alkylated derivatives. Such modifications can significantly impact the molecule's polarity, solubility, and interaction with biological targets.
Furthermore, the α,β-unsaturated lactone moiety is a potential site for chemical modification. For instance, conjugate addition reactions could be employed to introduce new substituents at the β-position of the lactone ring. These derivatization studies are essential for a comprehensive understanding of the chemical biology of this compound.
Synthesis of Related Pyrrolidine Alkaloids and Analogs
The total synthesis of alkaloids related to this compound, such as the pandamarilactonines, often relies on the use of readily available chiral starting materials to control the absolute stereochemistry of the final product. L-prolinol and L-serine are common chiral educts for these asymmetric syntheses. researchgate.netnih.gov
One notable strategy involves the preparation of Norpandamarilactonine-A and -B from (S)-prolinol. researchgate.net This approach underscores the utility of the chiral pool in building complex natural products. An alternative diastereoselective synthesis of N-Boc-norpandamarilactonine-B starts from L-serine, utilizing a double ring-closing metathesis (RCM) of a tetraene derivative as the pivotal reaction. nih.gov This powerful cyclization method efficiently constructs the core structure of the molecule. The resulting N-Boc-protected intermediate can then be further transformed into other related alkaloids, such as pandamarilactonine-A. nih.gov
The synthesis of the broader family of Pandanus alkaloids, like pandamarilactone-1 and pandamarilactonines A-D, has been achieved through routes featuring furan (B31954) oxidation with singlet oxygen followed by spiro-N,O-acetalization and elimination. nih.govacs.orgresearchgate.netfao.org These biomimetic approaches, inspired by the proposed biosynthesis of these alkaloids, provide a versatile platform for accessing a range of structurally related compounds. nih.gov
| Starting Material | Key Synthetic Strategy | Target Alkaloid(s) | Reference(s) |
| (S)-Prolinol | Asymmetric Synthesis | Norpandamarilactonine-A, -B | researchgate.net |
| L-Serine | Double Ring-Closing Metathesis (RCM) | N-Boc-norpandamarilactonine-B | nih.gov |
| Di(furylalkyl)amine | Furan Oxidation, Spirocyclization | Pandamarilactone-1, Pandamarilactonines A-D | acs.orgnih.gov |
Strategies for Modifying the Pyrrolidinyl-α,β-unsaturated γ-Lactone Moiety
The pyrrolidinyl-α,β-unsaturated γ-lactone is the key structural feature of this compound, and its construction and modification are central to any synthetic effort. The stereoselective formation of this moiety is crucial but complicated by its tendency towards epimerization. rsc.org
One of the primary methods for constructing this unit is the asymmetric vinylogous Mannich reaction (VMR). rsc.org For instance, the reaction between a 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an N-tert-butanesulfinimine has been explored. rsc.org Interestingly, this reaction can lead to an unanticipated syn-diastereoselectivity, demonstrating the subtle steric and electronic effects that govern the stereochemical outcome. rsc.org
Another approach involves the oxidation of a furan ring precursor, which can be subsequently cyclized to form the butenolide ring system. This strategy is often used in biomimetic syntheses of related Pandanus alkaloids. acs.orgnih.gov The modification of the resulting α,β-unsaturated system is also critical. For example, stereoselective reduction of the unsaturated lactone can be employed as a final step to furnish the saturated lactone found in some analogs. researchgate.net Catalytic hydrogenation, often using Pd/C, is a common method for the reduction of α,β-unsaturated γ-lactams and lactones, with the stereochemical outcome influenced by the catalyst and substrate structure. nih.govnih.gov
| Method | Description | Purpose | Reference(s) |
| Asymmetric Vinylogous Mannich Reaction (VMR) | Reaction of a silyloxyfuran with a chiral imine to form the C-C bond between the pyrrolidine and lactone precursors. | Construction of the core skeleton with stereocontrol. | rsc.org |
| Furan Oxidation | Oxidation of a substituted furan (e.g., with 1O2 or MCPBA) to generate a hydroxybutenolide or methoxybutenolide precursor. | Formation of the butenolide ring. | acs.orgnih.gov |
| Stereoselective Reduction | Catalytic hydrogenation (e.g., with Pd/C) or hydride reduction of the C=C double bond in the lactone ring. | Conversion of α,β-unsaturated lactones to saturated analogs. | researchgate.netnih.gov |
Challenges and Innovations in this compound Synthesis
The primary challenge in the synthesis of this compound and related pandamarilactonines is controlling the stereochemistry, particularly due to the configurational instability of the pyrrolidin-2-yl butenolide structure. rsc.org This instability can lead to low enantiomeric purity in both natural isolates and synthetic samples, complicating characterization and stereochemical assignment. rsc.orgresearchgate.net
A significant innovation born from tackling these challenges is the discovery of unexpected diastereoselectivity in key reactions. The observation of a highly syn-selective asymmetric vinylogous Mannich reaction, contrary to expectations, provided a novel route to a specific diastereomer. rsc.org Researchers found that the methyl group on the furan precursor played a critical role in switching the diastereoselection, a finding that offers a valuable tool for synthetic chemists to access different stereoisomers. rsc.org
Structure Activity Relationship Sar Studies of Norpandamarilactonine B and Its Derivatives
Correlating Structural Features with Biological Activities
The core chemical structure of Norpandamarilactonine B consists of a pyrrolidinyl ring linked to an α,β-unsaturated γ-lactone moiety. researchgate.netacs.org This framework, particularly the lactone ring, is a common feature in many biologically active natural products and is often considered a key pharmacophore. While extensive biological testing on pure this compound is limited, studies on related compounds and extracts from Pandanus species provide insight into its potential activities.
Extracts from Pandanus amaryllifolius have shown a wide range of biological effects, including antioxidant, anti-inflammatory, and antidiabetic properties. researchgate.net More specifically, the parent alkaloid, Pandamarilactonine A, which shares the same core structure, has demonstrated antimicrobial activity against Pseudomonas aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. chemfaces.com This suggests that the pyrrolidinyl-lactone scaffold may be integral to this antibacterial effect.
Further pointing to potential bioactivities, computational studies have predicted that this compound may act as an antidyslipidemic agent. These in silico analyses suggest the compound could interact with key proteins involved in lipid metabolism. chemfaces.com Although these computational predictions require experimental validation, they provide a strong basis for directing future biological evaluations of this compound and its derivatives.
Impact of Stereochemistry on Activity
This compound possesses two chiral centers, one on the pyrrolidine (B122466) ring and one on the lactone ring where the two rings connect. The specific, naturally occurring stereoisomer has been identified as (2S)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one. researchgate.netnih.gov The three-dimensional arrangement of these centers is critical, as stereochemistry often governs the interaction between a molecule and its biological target.
Compelling evidence for the importance of stereochemistry comes from studies of the parent alkaloids, Pandamarilactonine A and Pandamarilactonine B. These more complex molecules are diastereomers of each other. Through detailed spectroscopic analysis and total synthesis, it was discovered that while natural Pandamarilactonine B occurs as a racemate (an equal mixture of both enantiomers), Pandamarilactonine A is found as a mixture enriched with the (+)-enantiomer. acs.org
This difference in the optical purity of closely related natural products is significant. It implies that the biosynthetic pathways within the plant may produce or metabolize these diastereomers differently, leading to the accumulation of a racemic mixture in one case and an enantiomerically enriched form in the other. Such stereoselectivity in nature strongly suggests that the biological activity of these compounds is also likely to be stereospecific. Different enantiomers can have vastly different pharmacological profiles, with one being active while the other is inactive or even responsible for adverse effects. Therefore, the specific (2S, 2'S) configuration of this compound is likely essential for its yet-to-be-fully-determined biological function.
Systematic Modifications and Functional Group Derivatization to Probe SAR
To systematically probe the structure-activity relationships of this compound, researchers have synthesized several derivatives by modifying its core structure. These modifications are crucial for identifying which functional groups are essential for activity and for potentially enhancing potency or selectivity.
One key modification involves the nitrogen atom of the pyrrolidine ring. The synthesis of N-Boc-norpandamarilactonine-B has been achieved, where a tert-butyloxycarbonyl (Boc) group is attached to the nitrogen. researchgate.netnih.gov This derivative is important because it serves as a key intermediate in the synthesis of the more complex alkaloid, Pandamarilactonine A. nih.gov The introduction of the bulky Boc protecting group alters the basicity and steric profile of the pyrrolidine nitrogen, providing a valuable tool for investigating the role of this atom in biological interactions.
Other synthetic efforts have produced analogues by reacting precursors with reagents like boron trifluoride and 2-(trimethylsilyloxy)furan, leading to compounds described as analogues of the norpandamarilactonine alkaloids. researchgate.net
Despite the successful synthesis of these derivatives, reports on their comprehensive biological evaluation are scarce in the available literature. Establishing a clear SAR requires not only the synthesis of analogues but also systematic testing to measure how these structural changes affect biological activity. The lack of published activity data for these known derivatives represents a significant gap in understanding the SAR of this compound, highlighting a critical area for future investigation.
| Parent Compound | Modification | Resulting Derivative/Analogue | Reported Biological Activity Data |
|---|---|---|---|
| This compound | Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. | N-Boc-norpandamarilactonine-B | Not reported; used as a synthetic intermediate. nih.gov |
| Norpandamarilactonine Precursor | Reaction with boron trifluoride and 2-(trimethylsilyloxy)furan. | Norpandamarilactonine Analogues (e.g., compounds 27 & 28 from specific literature) | Not reported in available literature. researchgate.net |
Computational Chemistry Approaches in SAR Analysis
In the absence of extensive experimental data, computational chemistry has emerged as a powerful tool for predicting the biological potential of this compound and guiding SAR studies. Molecular docking simulations, which predict how a molecule might bind to a protein target, have provided specific, testable hypotheses about its mechanism of action.
One significant in silico study investigated the potential of Pandanus alkaloids, including this compound, as antidyslipidemic agents. chemfaces.com The study docked these alkaloids into the active sites of three key proteins involved in lipid metabolism: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, peroxisome proliferator activator receptor (PPAR) alpha, and Niemann-Pick C1-like 1 (NPC1L1). This compound showed favorable binding energies for all three targets, with a particularly strong predicted affinity for PPAR alpha and NPC1L1. chemfaces.com The binding energy values suggest that the compound could potentially modulate the activity of these proteins.
These computational findings provide a molecular basis for a potential antidyslipidemic effect and suggest that the pyrrolidinyl-lactone core fits well within the binding pockets of these important pharmacological targets. Such studies are invaluable for prioritizing which biological assays should be performed and for designing new analogues with potentially improved binding affinity.
| Protein Target | PDB ID | Function | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| HMG-CoA Reductase | 1HW9 | Rate-limiting enzyme in cholesterol synthesis | -5.46 |
| PPAR alpha | 6LX4 | Nuclear receptor regulating lipid metabolism | -9.14 |
| NPC1L1 | 7DFZ | Protein critical for cholesterol absorption | -9.63 |
Biological Activities and Pharmacological Effects Pre Clinical Investigations
Antimicrobial Effects (e.g., against Pseudomonas aeruginosa)
Research into the antimicrobial properties of alkaloids from the leaves of Pandanus amaryllifolius has identified Norpandamarilactonine B as one of the constituents. japsonline.com A study investigating the crude base of the plant's leaves led to the isolation of four compounds, including pandamarilactonine-A and pandamarilactonine-B. japsonline.com These compounds were tested for their activity against the pathogenic bacterium Pseudomonas aeruginosa, a gram-negative bacterium known for its significant antibiotic resistance mechanisms. japsonline.comnih.govwikipedia.org
While pandamarilactonine-A was found to be the most potent among the isolates, the study represents the first report on the antimicrobial activity of these specific alkaloids from the Pandanus genus. japsonline.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for the related compound, pandamarilactonine-A, were 15.6 µg/mL and 31.25 µg/mL, respectively. japsonline.com
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Pandamarilactone-1 | Pseudomonas aeruginosa | 62.5 | 62.5 |
| Pandamarilactone-32 | Pseudomonas aeruginosa | 125 | 125 |
| Pandamarilactonine-A | Pseudomonas aeruginosa | 15.6 | 31.25 |
| Pandamarilactonine-B | Pseudomonas aeruginosa | Data not specified in abstract | Data not specified in abstract |
| Data from a study on antimicrobial alkaloids from Pandanus amaryllifolius leaves. japsonline.com |
Anti-inflammatory Activities
The anti-inflammatory potential of Pandanus alkaloids has also been a focus of research. The ethanolic crude extract of the aerial parts of P. amaryllifolius, from which this compound is derived, has demonstrated anti-inflammatory activities in various studies. researchgate.netnih.gov
In a specific investigation, total alkaloid mixtures from Pandanus amaryllifolius and Pandanus tectorius were assessed for their anti-inflammatory effects in vitro. researchgate.net The study evaluated the impact on pro-inflammatory cytokines IL-6 and TNF-α, as well as the anti-inflammatory cytokine IL-10. researchgate.net Research also indicates a synergistic effect between phenolic and alkaloid compounds on the anti-inflammatory activities observed in phenolic-enriched fractions from P. amaryllifolius leaves. researchgate.net
Antioxidant Properties
Pre-clinical studies have shown that crude extracts of Pandanus amaryllifolius, the natural source of this compound, possess antioxidant properties. researchgate.netnih.gov The antioxidant capacity of extracts is often attributed to the presence of various phytochemicals, including alkaloids and phenolic compounds. researchgate.netsysrevpharm.org One study highlighted that a phenolic-enriched fraction of P. amaryllifolius leaves exhibited potent antioxidant activity, with suggestions of a synergistic effect between the phenolic and alkaloid components. researchgate.net
Anti-biofilm Activities
Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to antimicrobial agents. researchgate.netnih.gov The ethanolic crude extract of P. amaryllifolius has exhibited anti-biofilm activities in pre-clinical evaluations. researchgate.netnih.gov This suggests that compounds within the extract, which include this compound, may contribute to interfering with the formation or stability of bacterial biofilms. researchgate.netnih.govresearchgate.net
Inhibition of Advanced Glycation End-Products (AGEs) Formation
Advanced glycation end-products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. nih.gov They are implicated in aging and the development of diabetic complications. nih.govnih.gov Alkaloids from P. amaryllifolius leaves have been investigated for their ability to inhibit the formation of AGEs. researchgate.net
In an in vitro study using a BSA-dextrose model, Pandamarilactonine B demonstrated significant inhibitory activity against AGEs formation. researchgate.net This suggests a potential role for this compound in mitigating complications associated with glycation. researchgate.net
| Compound | Concentration (µg/mL) | Inhibition of AGEs Formation (%) |
| Pandamarilactonine A | 100 | 74 |
| 50 | 50 | |
| Pandamarilactonine B | 100 | 56 |
| 50 | 34 | |
| Data from an in vitro study on the inhibition of AGEs formation by Pandanus alkaloids. researchgate.net |
Inhibition of Amyloid-beta (Aβ) Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. mdpi.comnih.gov Consequently, the search for inhibitors of Aβ aggregation is a key therapeutic strategy. nih.govrsc.org Alkaloids isolated from the crude base extract of P. amaryllifolius leaves, including pandamarilactonines, were explored for their in vitro inhibitory effects on Aβ aggregation, indicating a potential neuroprotective role. researchgate.net
Other Reported Biological Activities of Related Pandanus Alkaloids
Beyond the activities listed above, broader pharmacological studies of Pandanus species have pointed to other potential therapeutic applications for their constituent alkaloids. researchgate.netnih.gov An in silico study explored the potential of several pandan alkaloids, including Pandamarilactonine B, as antidyslipidemic agents. phcogj.com The study analyzed the binding affinity of these alkaloids to key proteins involved in lipid metabolism: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, peroxisome proliferator activator receptor (PPAR) alpha, and Niemann Pick C1 Like 1 (NPC1L1). phcogj.com The results indicated that Pandamarilactonine B had favorable binding energies for all three targets, suggesting a potential mechanism for antidyslipidemic activity. phcogj.com
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Pandamarilactonine B | HMG-CoA reductase | -5.46 |
| PPAR alpha | -9.14 | |
| NPC1L1 | -9.63 | |
| Data from an in silico study on the potential antidyslipidemic activity of Pandan alkaloids. phcogj.com |
Additionally, general reviews of Pandanus alkaloids have noted that various species in the genus have been scientifically evaluated for antidiarrheal and cytotoxic activities, in line with their uses in traditional medicine. researchgate.netnih.gov
Mechanisms of Action Molecular and Cellular Level
Identification of Cellular Targets
As of the latest available research, specific cellular targets for isolated Norpandamarilactonine B have not been definitively identified.
However, studies on the extracts of Pandanus amaryllifolius provide some preliminary insights into potential areas of activity. For instance, the ethanolic leaf extract has been observed to have an anticoagulant effect, suggesting possible interactions with components of the coagulation cascade in the blood. lpubatangas.edu.ph Another study on a breast cancer cell line (MDA-MB-231) indicated that the plant extract could induce apoptosis, hinting at potential targets within the cellular machinery of programmed cell death. It is important to note that these effects are from a complex extract, and the specific contribution of this compound to these activities has not been elucidated.
Elucidation of Molecular Pathways Affected
Currently, there is a lack of studies elucidating the specific molecular pathways directly affected by purified this compound.
Research on the broader extracts of Pandanus amaryllifolius suggests the involvement of certain pathways. An investigation into the anticoagulant properties of the ethanolic leaf extract pointed towards an alteration in the intrinsic pathway of the coagulation cascade, as evidenced by a significant prolongation in the activated partial thromboplastin (B12709170) time (APTT). lpubatangas.edu.ph Furthermore, a study on the anti-cancer properties of the extract on a breast cancer cell line suggested the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 3/7 and 9. LC-MS analysis of bioactive extracts has confirmed the presence of pandamarilactonine-A and B, but the direct role of this compound in modulating these pathways remains to be scientifically validated. researchgate.net
Receptor Binding and Enzyme Inhibition Studies
There is a paucity of specific receptor binding and enzyme inhibition data for this compound in the published scientific literature.
While a general class of compounds, bicyclic trans-fused gamma-lactams (related to the lactone structure in this compound), has been noted for their potential inhibition of human neutrophil elastase, no such study has been specifically conducted on this compound.
A study investigating the antimicrobial properties of alkaloids from Pandanus amaryllifolius included this compound. In this research, four isolated alkaloids were tested against various microorganisms. While Pandamarilactonine-A was identified as the most active compound, particularly against Pseudomonas aeruginosa, the specific inhibitory values for this compound were not the primary focus of the reported results. researchgate.net
Table 1: Antimicrobial Screening of Alkaloids from Pandanus amaryllifolius
| Compound | Test Organism | Activity (MIC/MBC in µg/mL) | Reference |
| Pandamarilactone-1 | Pseudomonas aeruginosa | Not specified as most active | researchgate.net |
| Pandamarilactone-32 | Pseudomonas aeruginosa | Not specified as most active | researchgate.net |
| Pandamarilactonine-A | Pseudomonas aeruginosa | MIC: 15.6, MBC: 31.25 | researchgate.net |
| This compound | Pseudomonas aeruginosa | Not specified as most active | researchgate.net |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Gene Expression and Proteomic Profiling in Biological Systems
To date, no studies have been published that specifically analyze the effects of this compound on gene expression or provide a proteomic profile of biological systems treated with this compound.
Contextually, research on the ethanolic extract of P. amaryllifolius in a breast cancer cell line (MDA-MB-231) showed an association between apoptosis induction and the suppression of X-linked inhibitor of apoptosis protein (XIAP), which is a protein-level effect. However, this finding is linked to the entire extract and cannot be exclusively attributed to this compound.
Pre Clinical Pharmacological Characterization
In Vitro Pharmacokinetics
Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)
No data is available on the metabolic stability of Norpandamarilactonine B in liver microsomes or hepatocytes from any species.
Plasma Protein Binding
There is no published information regarding the extent to which this compound binds to plasma proteins.
In Vivo Pharmacokinetic (ADME) Studies in Animal Models
Absorption Profiles (e.g., Oral Bioavailability)
Information on the oral bioavailability or other absorption characteristics of this compound in any animal model has not been reported.
Distribution to Tissues and Organs
Studies detailing the distribution of this compound to various tissues and organs in animal models are not available.
Metabolism and Metabolite Identification (Non-human)
There are no published studies identifying the metabolites of this compound in any non-human species.
Excretion Pathways (e.g., Renal, Biliary)
The excretion of this compound, an Amaryllidaceae alkaloid, has not been specifically detailed in publicly available preclinical research. However, insights into its likely elimination pathways can be extrapolated from studies on other well-characterized alkaloids within the same family, such as galantamine and lycorine (B1675740). The primary routes of excretion for these types of compounds are typically through renal and biliary systems.
In preclinical animal models, the excretion of Amaryllidaceae alkaloids has been shown to be predominantly renal. For instance, studies on the Amaryllidaceae alkaloid galantamine in rats and dogs have demonstrated that the majority of the compound and its metabolites are eliminated through urine. nih.gov In these species, urinary excretion accounted for a significant portion of the administered dose. nih.gov This suggests a prominent role for the kidneys in clearing these alkaloids from the systemic circulation.
Biliary excretion is another potential pathway for the elimination of Amaryllidaceae alkaloids, particularly for metabolites. While direct evidence for biliary excretion of this compound is unavailable, the general principles of drug metabolism and excretion suggest that metabolites, which are often more polar than the parent compound, can be actively transported into the bile. Studies on lycorine, another Amaryllidaceae alkaloid, indicate that after administration, a significant concentration of the compound is found in the liver, suggesting potential metabolism and subsequent biliary clearance. researchgate.net
The relative contribution of renal and biliary excretion can vary between different Amaryllidaceae alkaloids and across different animal species. Factors such as the physicochemical properties of the specific alkaloid, including its polarity and molecular weight, as well as the metabolic pathways it undergoes, will influence the predominant route of elimination.
Table 1: Illustrative Excretion Profile of a Representative Amaryllidaceae Alkaloid (Galantamine) in Preclinical Models
| Species | Primary Excretion Route | Percentage of Dose in Urine | Reference |
| Rat (Male) | Renal | ~60% | nih.gov |
| Dog | Renal | Not specified | nih.gov |
Note: This table is illustrative and based on data for galantamine, as specific data for this compound is not available.
Pharmacodynamic Studies in Relevant Pre-clinical Models
Dose-Response Relationships in Efficacy Models (Non-human)
Specific preclinical efficacy models and dose-response relationships for this compound are not documented in the available scientific literature. However, the broader class of Amaryllidaceae alkaloids has been investigated in various non-human models, providing a framework for the potential pharmacological activities and the types of dose-response studies that would be relevant for this compound.
Amaryllidaceae alkaloids have demonstrated a range of biological activities, with anticancer and neuroprotective effects being among the most studied. ulb.ac.benih.gov In the context of oncology, preclinical studies with related compounds have established dose-dependent effects on tumor growth and cell viability. For example, certain Amaryllidaceae isocarbostyril alkaloids have shown potent in vivo antitumor activity in murine models of sarcoma and leukemia. ulb.ac.be Similarly, the alkaloid haemanthamine (B1211331) has exhibited a dose-dependent decrease in the viability of cancer cells in vitro. targetmol.com
A study on the Amaryllidaceae alkaloid lycorine established a clear dose-response relationship for its emetic effects in beagle dogs. nih.gov This type of study is crucial for determining the therapeutic window of a compound and identifying dose-limiting toxicities in a non-human model.
Table 2: Example of a Dose-Response Relationship for an Amaryllidaceae Alkaloid (Lycorine) in a Preclinical Model
| Species | Model | Endpoint | Dose Range | Observed Effect | Reference |
| Beagle Dog | Emesis Induction | Nausea and Vomiting | 0.5 - 2.0 mg/kg (s.c.) | Dose-dependent increase in emetic events, with a maximum effect at 2.0 mg/kg. | nih.gov |
Note: This table is provided as an example based on data for lycorine, as specific data for this compound is not available.
Biomarker Identification for Pharmacological Effects
The identification of biomarkers is a critical step in preclinical pharmacodynamic studies to provide measurable indicators of a drug's pharmacological effects. For this compound, specific biomarkers have not been identified. However, research on other Amaryllidaceae alkaloids offers potential avenues for biomarker discovery relevant to their observed biological activities.
Given the neuroprotective potential of some Amaryllidaceae alkaloids, biomarkers related to oxidative stress and neuronal protection are of significant interest. Studies have suggested that the neuroprotective effects of certain Amaryllidaceae alkaloids are linked to their antioxidant activity. nih.gov Therefore, markers of oxidative stress, such as levels of reactive oxygen species (ROS) or antioxidant enzymes, could serve as relevant pharmacodynamic biomarkers.
In the context of the anticancer activity of Amaryllidaceae alkaloids, biomarkers related to cell cycle regulation and apoptosis are pertinent. For instance, the alkaloid haemanthamine has been shown to activate a p53-dependent antitumoral surveillance pathway. targetmol.com This suggests that p53 and its downstream targets could be valuable biomarkers for assessing the pharmacological effects of this compound if it shares a similar mechanism of action.
Furthermore, for specific physiological effects, receptor engagement can be a key biomarker. In the case of lycorine-induced emesis, the involvement of neurokinin-1 (NK₁) and 5-hydroxytryptamine 3 (5-HT₃) receptors has been identified, indicating that the modulation of these receptors could be used as a biomarker for this particular pharmacological effect. nih.gov
Table 3: Potential Biomarkers for Pharmacological Effects of Amaryllidaceae Alkaloids Based on Preclinical Studies of Related Compounds
| Pharmacological Effect | Potential Biomarker(s) | Rationale | Reference |
| Neuroprotection | Oxidative Stress Markers (e.g., ROS levels) | The neuroprotective effects of some Amaryllidaceae alkaloids are associated with their antioxidant properties. | nih.gov |
| Anticancer Activity | p53 Pathway Activation | Haemanthamine has been shown to activate the p53-dependent antitumoral pathway. | targetmol.com |
| Emetic Effects | NK₁ and 5-HT₃ Receptor Occupancy | These receptors are involved in the emetic effects induced by lycorine. | nih.gov |
Note: This table presents potential biomarkers based on findings for other Amaryllidaceae alkaloids, as specific data for this compound is not available.
Advanced Analytical Methodologies for Norpandamarilactonine B Research
Quantitative Analysis in Complex Biological Matrices (e.g., LC-MS/MS)
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful bioanalytical technique essential for the quantitative determination of Norpandamarilactonine B in complex biological samples such as plasma, serum, or tissue homogenates. heraldopenaccess.usnih.gov Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations, which is crucial for pharmacokinetic and metabolic studies. researchgate.netnih.gov
A typical LC-MS/MS method for this compound would involve several key steps. First, sample preparation is performed to isolate the analyte from matrix components that could interfere with analysis. This often involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov An internal standard (IS), ideally a stable isotope-labeled version of this compound, is added at the beginning of this process to correct for variability during sample preparation and analysis.
Chromatographic separation is then achieved using a high-performance liquid chromatography (HPLC) system, often with a reversed-phase column (e.g., C18). The mobile phase composition is optimized to achieve a sharp peak shape and adequate retention time for this compound, separating it from other endogenous components.
The detection is performed by a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. nih.govacs.org In this mode, the mass spectrometer is set to selectively monitor a specific precursor-to-product ion transition for this compound and its internal standard. This process provides excellent specificity and sensitivity. acs.org For this compound (C9H13NO2), the precursor ion would likely be the protonated molecule [M+H]+ in positive electrospray ionization (ESI) mode.
The method must be rigorously validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability. fda.govfda.gov Validation assesses parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. stanford.edunih.gov
Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound in Human Plasma
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.1–100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 4.5% - 9.8% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 6.2% - 11.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.7% to +7.4% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Pass |
| Extraction Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte loss within ±15% of nominal concentration | Stable |
Chiral Separation Techniques for Enantiomeric Purity Assessment
This compound is a chiral molecule, possessing specific stereocenters in its structure. nih.govnih.gov As enantiomers of a compound can exhibit significantly different pharmacological and toxicological properties, it is critical to assess the enantiomeric purity of this compound, especially when it is produced by total synthesis. pensoft.net High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. heraldopenaccess.uspensoft.net
The principle of this technique is to use a stationary phase that is itself chiral. This creates a chiral environment where the two enantiomers of this compound can form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including alkaloids. researchgate.netwhiterose.ac.uk
To perform the analysis, a solution of the this compound sample is injected into the HPLC system equipped with a suitable chiral column. The separation is optimized by adjusting the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) and other parameters like flow rate and temperature. whiterose.ac.uk The eluted enantiomers are detected by a UV detector, and the peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee). uma.esquora.com
The enantiomeric excess is a measure of the purity of the sample and is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100 pharmaguru.co
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. pharmaguru.co
Table 2: Hypothetical Chiral HPLC Separation Data for a Synthesized this compound Sample
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II |
| Chiral Column | Lux® Amylose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | > 2.0 |
| Peak Area (Enantiomer 1) | 975,000 |
| Peak Area (Enantiomer 2) | 25,000 |
| Calculated Enantiomeric Excess (ee) | 95.0% |
Metabolomics and Lipidomics Approaches in Biological Studies
Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive, untargeted snapshot of the small-molecule metabolites and lipids within a biological system. mdpi.comacs.org These approaches are invaluable for investigating the mechanism of action of this compound, identifying potential biomarkers of its effect, and understanding its impact on cellular pathways. nih.govnih.govnih.gov
In a typical metabolomics study to investigate this compound, a biological system (e.g., cell culture or an animal model) is treated with the compound. nih.gov Samples are collected at various time points and compared to untreated controls. The metabolites are extracted and analyzed using high-resolution mass spectrometry (HRMS) coupled with either LC (LC-MS) or gas chromatography (GC-MS). researchgate.net The resulting complex datasets are processed using specialized software to align peaks, identify features, and perform statistical analysis (e.g., Principal Component Analysis) to find metabolites that are significantly altered by the treatment.
Lipidomics follows a similar workflow but focuses specifically on the lipid fraction of the sample. longdom.orgmetabolomicscentre.ca Given the central role of lipids in cell structure, energy storage, and signaling, lipidomics can reveal how this compound might affect membrane properties or lipid-mediated signaling pathways. creative-proteomics.comnih.gov
The significantly altered metabolites or lipids are then identified by comparing their mass and fragmentation patterns to spectral libraries. Pathway analysis tools are subsequently used to map these molecules to specific metabolic or signaling pathways, providing insights into the compound's biological function. nih.gov
Table 3: Hypothetical Metabolic Pathways Significantly Perturbed by this compound in a Cellular Model
| Pathway Name | p-value | Impact Factor | Key Altered Metabolites |
|---|---|---|---|
| Alanine, Aspartate and Glutamate Metabolism | < 0.01 | 0.25 | Glutamate (↓), Aspartate (↑) |
| Glycerophospholipid Metabolism | < 0.01 | 0.18 | LysoPC(16:0) (↑), PC(34:1) (↓) |
| Sphingolipid Metabolism | < 0.05 | 0.15 | Ceramide (d18:1/16:0) (↑) |
| TCA Cycle | < 0.05 | 0.12 | Succinate (↓), Malate (↓) |
| Pentose Phosphate Pathway | < 0.05 | 0.10 | Sedoheptulose-7-P (↑) |
Development of High-Throughput Screening Assays for Derivatives
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and sensitive detection methods to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govresearchgate.net The development of an HTS assay is a critical step for discovering derivatives of this compound with improved potency, selectivity, or other desirable pharmacological properties.
The process begins with the creation of a chemical library of this compound derivatives. An assay is then developed based on a specific biological target or cellular phenotype. This could be a biochemical assay measuring the inhibition of a specific enzyme, or a cell-based assay measuring a physiological response such as cell viability, reporter gene expression, or changes in second messenger levels. mdpi.com Common HTS readouts are based on fluorescence, luminescence, or absorbance. acs.org
The assay must be optimized and miniaturized (e.g., to a 384- or 1536-well plate format) to make it suitable for large-scale screening. evotec.com A crucial step is assay validation, where the robustness and reliability are assessed. A key statistical parameter used for this is the Z'-factor, which evaluates the separation between the signals of the positive and negative controls. graphpad.comncsu.edu An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. ncsu.eduselvita.com
Once validated, the HTS campaign is executed, and the resulting data is analyzed to identify "hits"—compounds that meet a predefined activity threshold. These hits then undergo further confirmation and characterization to validate their activity and advance them in the drug discovery pipeline.
Table 4: Example Parameters for a Hypothetical HTS Assay to Screen this compound Derivatives
| Parameter | Description |
|---|---|
| Assay Type | Biochemical, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) |
| Target | Hypothetical Kinase XYZ |
| Plate Format | 384-well, low volume |
| Compound Concentration | 10 µM (single-point screen) |
| Positive Control | Known potent inhibitor of Kinase XYZ |
| Negative Control | DMSO vehicle |
| Signal-to-Background Ratio | > 10 |
| Coefficient of Variation (CV%) | < 10% |
| Z'-Factor | 0.75 ± 0.08 |
| Hit Criteria | > 50% inhibition of kinase activity |
Potential Applications and Future Research Directions
Conceptual Therapeutic Potential Based on Pre-clinical Findings
While direct pre-clinical studies on Norpandamarilactonine B are limited, research on its source, Pandanus amaryllifolius, and structurally related alkaloids provides a foundation for its conceptual therapeutic potential.
Anti-infective Agents : The Pandanus genus has a history of use in traditional medicine for various ailments. wiley.com Modern studies have begun to validate these uses, showing that extracts from P. amaryllifolius and its constituent alkaloids possess notable bioactivities. dibru.ac.in For instance, Pandamarilactonine-A, an alkaloid derived from Norpandamarilactonine-A, has demonstrated activity against Pseudomonas aeruginosa. dibru.ac.in Furthermore, endophytic fungi isolated from the leaves of P. amaryllifolius secrete metabolites with antibacterial and antitubercular properties, suggesting a broad anti-infective potential associated with the plant and its chemical constituents. dibru.ac.in Anti-infective agents work by selectively disrupting pathways that control the harmful features of pathogens without necessarily killing them, which may reduce the development of drug resistance. researchgate.net
Neuroprotective Compounds : There is a growing interest in natural products as sources for neuroprotective agents to combat neurodegenerative diseases. explorationpub.comresearchgate.netnih.gov Alkaloids isolated from the crude extract of P. amaryllifolius have been investigated for their ability to inhibit the formation of advanced glycation end-products (AGEs) and the aggregation of amyloid-beta (Aβ) peptides, both of which are implicated in the pathology of Alzheimer's disease. researchgate.net Specifically, related compounds like pandamarilactonine A and B have shown significant inhibitory activity against Aβ aggregation. researchgate.net The neuroprotective mechanisms of such natural compounds are often attributed to their anti-inflammatory, anti-apoptotic, and antioxidant properties. nih.gov These findings suggest that this compound warrants investigation for similar neuroprotective effects.
Exploration of Combination Therapies with Existing Agents
The exploration of combination therapies is a critical strategy in modern medicine to enhance efficacy, reduce toxicity, and overcome drug resistance. nih.gov For a novel compound like this compound, future research could investigate its potential synergistic effects when combined with existing therapeutic agents. For example, if its anti-infective properties are confirmed, it could be tested alongside conventional antibiotics. nih.gov This approach could potentially lower the required dose of the antibiotic, mitigating side effects and slowing the emergence of resistant bacterial strains. Similarly, in the context of neurodegenerative diseases, combining a neuroprotective agent like this compound with other treatments could target multiple pathological pathways simultaneously. Computational methods are increasingly being used to predict effective drug combinations before testing them in biological models. nih.gov
Development of Advanced Delivery Systems for Pre-clinical Models
The clinical application of many natural products is often hampered by challenges such as poor solubility, limited stability, and inadequate bioavailability. neliti.com Advanced drug delivery systems offer a promising solution to overcome these limitations. nih.govmdpi.com For this compound, future pre-clinical research should focus on developing suitable formulations to enhance its therapeutic potential.
Nano-drug delivery systems, such as liposomes, micelles, and polymeric nanoparticles, are particularly relevant. neliti.com These carriers can protect the alkaloid from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. neliti.commdpi.com For instance, methoxy (B1213986) poly(ethylene glycol)-poly(lactide) copolymer (mPEG-PLA) microspheres have been successfully used as carriers for other alkaloids to achieve sustained drug release. mdpi.com The development of such systems for this compound would be a crucial step in translating pre-clinical findings into viable therapeutic applications.
Elucidating Undiscovered Biological Activities
The full spectrum of biological activities for this compound remains largely unexplored. Comprehensive screening of the compound against a wide range of biological targets could uncover new therapeutic possibilities. The leaves of P. amaryllifolius contain a diverse array of phytochemicals, including phenols, flavonoids, and other alkaloids, which exhibit antioxidant, anti-inflammatory, antiviral, and anticancer activities. dibru.ac.inresearchgate.net One study identified a compound in the plant with potential anti-aging and anti-tumor properties. ejmanager.com Given this, this compound and its synthetic derivatives could be subjected to broad biological activity screening to identify novel leads for various diseases. researchgate.net
Synthetic Optimization for Scalable Production and Derivatization
While several total syntheses of this compound have been reported, a key area for future research is the optimization of these routes for scalable production. researchgate.netnih.gov Efficient, cost-effective, and scalable synthesis is essential for producing the quantities of the compound needed for extensive pre-clinical and potential clinical studies. nih.gov Flow chemistry represents a promising approach, as it allows for precise control over reaction parameters and can often be scaled up more efficiently than traditional batch processes. scirp.org Developing a chromatography-free synthesis would also significantly improve the efficiency and reduce the cost of production. nih.gov
Furthermore, the established synthetic routes provide a platform for derivatization. Creating a library of this compound analogues with modifications at various positions on the molecule would allow for structure-activity relationship (SAR) studies. These studies are crucial for identifying which parts of the molecule are essential for its biological activity and for optimizing its therapeutic properties.
In-depth Mechanistic Investigations
Understanding the precise molecular mechanism of action is fundamental to the development of any new therapeutic agent. wiley.com For this compound, future research must delve into how it exerts its potential biological effects at the molecular level. If it demonstrates anti-infective properties, studies should investigate whether it inhibits bacterial enzymes, disrupts cell membranes, or interferes with key cellular processes like ATP production, a mechanism used by other anti-infectives. recce.com.au If it shows neuroprotective activity, research should aim to identify the specific signaling pathways it modulates, such as those involved in inflammation, apoptosis, or oxidative stress. explorationpub.comnih.gov These in-depth mechanistic studies are vital for validating the compound as a drug candidate and for understanding its potential therapeutic applications and limitations.
Addressing Configurational Instability in Synthetic Routes
A significant hurdle in the synthesis of this compound and related Pandanus alkaloids is the configurational instability of the pyrrolidin-2-yl butenolide portion of the molecule. researchgate.netkobv.de This instability makes it challenging to produce the compound in high enantiopurity, which is a critical requirement for pharmaceutical development. researchgate.net Research has shown that deprotection of the amine functionality can lead to the racemization of diastereomers. researchgate.netscirp.org Future synthetic efforts must focus on developing strategies to overcome this instability. This could involve the use of specific protecting groups, the development of novel reaction conditions, or computational studies to better understand the mechanism of this instability. researchgate.net Successfully addressing this challenge is paramount for the viable production of enantiomerically pure this compound for therapeutic evaluation.
Conclusion
Summary of Key Research Findings on Norpandamarilactonine B
This compound is a naturally occurring alkaloid that was first isolated from the leaves of the Southeast Asian plant Pandanus amaryllifolius Roxb. nih.govacs.org Research has successfully characterized it as a member of the pyrrolidine (B122466) class of alkaloids, featuring a distinct pyrrolidinyl-α,β-unsaturated γ-lactone moiety. nih.govresearchgate.net The definitive structure of this compound was established through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and was ultimately confirmed by total synthesis. nih.govacs.orgscispace.com
Key findings have revealed that this compound is a chemical precursor to other, more complex Pandanus alkaloids. researchgate.net Synthetic chemists have successfully converted N-Boc-norpandamarilactonine-B, a protected form of the molecule, into pandamarilactonine-A. researchgate.netnih.gov Various synthetic strategies have been developed to access this molecule. ntu.edu.sg Notable among these is a diastereoselective synthesis starting from the amino acid L-serine, which employs a double ring-closing metathesis (RCM) as a crucial step. nih.gov Another efficient route involves a reductive intramolecular aza-Michael-type addition. thieme-connect.com These synthetic achievements have been pivotal not only for confirming the compound's structure but also for enabling the synthesis of related natural products. researchgate.net
Current Challenges and Opportunities in the Field
Despite the progress made, the study of this compound presents several challenges and corresponding opportunities. A primary challenge lies in the stereocontrolled synthesis of the molecule. researchgate.net The configurational instability of the pyrrolidin-2-yl butenolide portion of the structure makes achieving high diastereoselectivity difficult, which is a significant hurdle for producing specific stereoisomers for further study. researchgate.net Overcoming this challenge represents an opportunity to develop novel synthetic methodologies that could be applicable to other classes of natural products with similar structural features.
A significant opportunity exists in the comprehensive evaluation of this compound's biological profile. While the crude extracts of Pandanus amaryllifolius and related alkaloids like pandamarilactonine-A have shown promising biological activities, including antimicrobial and anti-inflammatory effects, specific data on the bioactivity of this compound itself is limited. nih.govdibru.ac.inchemfaces.com Future research could focus on the targeted biological screening of the pure compound to uncover its potential therapeutic properties. Furthermore, the development of more efficient and scalable synthetic routes remains an important goal, which would facilitate access to larger quantities of the compound for in-depth biological investigation and the creation of analogue libraries for structure-activity relationship studies.
Significance of this compound Research for Natural Product Chemistry and Drug Discovery
The research into this compound holds considerable significance for the fields of natural product chemistry and drug discovery. As a confirmed biosynthetic precursor, it serves as a crucial intermediate in the formation of more complex Pandanus alkaloids. researchgate.netresearchgate.net Understanding its structure and synthesis provides fundamental insights into the biosynthetic pathways of this unique family of compounds. nih.gov
The chemical scaffold of this compound, combining a pyrrolidine ring with a butenolide, is a valuable template for medicinal chemistry. The synthetic strategies developed to construct this molecule contribute to the broader toolkit of organic chemistry, offering pathways to novel heterocyclic compounds. thieme-connect.com These new molecular architectures can serve as starting points for the design and development of new therapeutic agents. Although the specific bioactivities of this compound are still under investigation, its relationship to other bioactive alkaloids suggests it is a promising lead structure for drug discovery efforts, particularly in the search for new antimicrobial or anti-inflammatory drugs. researchgate.netdibru.ac.in
Q & A
Q. How can researchers ethically prioritize conflicting hypotheses about this compound’s molecular targets?
- Methodological Answer : Apply the Bradford Hill criteria (e.g., strength, consistency, temporality) to evaluate evidence. Use CRISPR/Cas9 knockout models to validate candidate targets. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
Tables for Key Data
| Parameter | Typical Range | Validation Method | Reference |
|---|---|---|---|
| Purity (HPLC) | ≥95% | Column: C18, λ = 254 nm | |
| Cytotoxicity (IC50) | 1–50 μM | MTT assay, 72h incubation | |
| LogP (Predicted) | 2.5–3.8 | SwissADME, XLogP3 | |
| Metabolic Stability (t1/2) | 15–120 min | Human liver microsomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
